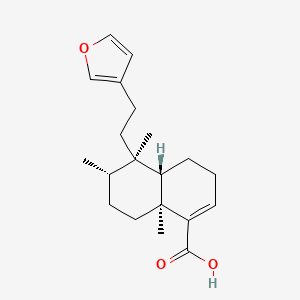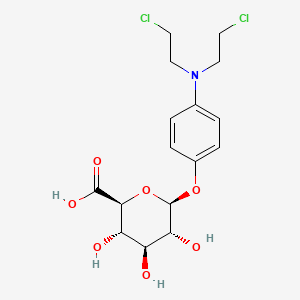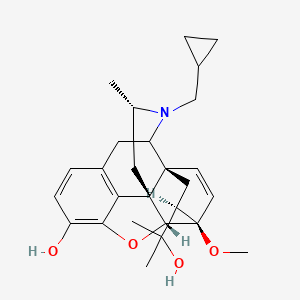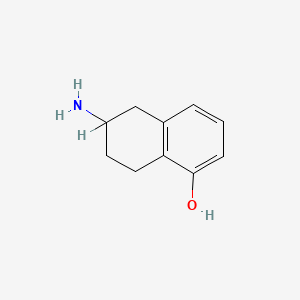
5-Hydroxy-2-aminotetralin
説明
5-Hydroxy-2-aminotetralin is a chemical compound with the molecular formula C10H13NO . It is a type of serotonin 5-HT1 agonist . This compound has been used in the development of subtype-selective ligands, leveraging results from pharmacological, molecular modeling, and mutagenesis studies .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-aminotetralin-type compounds involves the use of a 5-substituted-2-aminotetralin (5-SAT) chemotype . The process leverages results from pharmacological, molecular modeling, and mutagenesis studies to delineate molecular determinants for 5-SAT binding and function at 5-HT1 subtypes .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-aminotetralin is determined by its chemical formula, C10H13NO . The compound has been used in the development of subtype-selective ligands using a structure-based ligand design approach .科学的研究の応用
Dopaminergic Activity and Receptor Affinity
5-Hydroxy-2-aminotetralin derivatives exhibit significant dopaminergic activities. Studies have shown that these compounds demonstrate high affinities in dopamine receptor binding and display dopamine agonist properties. This suggests their potential in exploring dopaminergic mechanisms and assisting in the development of dopaminergic drugs (Seiler et al., 1986).
Binding Assays and Selectivity for Dopamine Receptors
These derivatives have been evaluated in binding assays for human dopamine D2, D3, and D4 receptors. Their interactions with these receptors can inform the development of selective dopamine receptor modulators, which are crucial in treating various neurological disorders (van Vliet et al., 1996).
Structure-Activity Relationships
Research on the structure-activity relationships of phenolic hydroxy-2-aminotetralins has provided insights into how alterations in their structure affect their activity at dopamine receptors. This is fundamental for designing more effective dopaminergic agents (Seiler & Markstein, 1984).
Conformational Studies
Studies have been conducted to understand the conformation of dopamine at its receptor, using semi-rigid dopamine analogs like 5-hydroxy-2-aminotetralin. This research aids in elucidating the molecular interactions of dopamine with its receptors (Tedesco et al., 1979).
Differential Activation of Dopamine Mechanisms
Investigations into how 2-aminotetralin derivatives differentially activate dopamine mechanisms in rat nucleus accumbens have contributed to the understanding of dopamine's role in regulating behavior and could lead to new treatments for dopamine-related disorders (Costall et al., 1977).
Dopamine Autoreceptor Selectivity
Research into the potency of 2-aminotetralin derivatives as centrally acting dopamine receptor agonists has shed light on dopamine autoreceptor selectivity, which is crucial for developing drugs targeting specific dopamine pathways (van Oene et al., 1984).
Synthesis and Characterization
Advancements in the synthesis and characterization of 5-hydroxy-2-aminotetralin derivatives have allowed for the development of more potent and selective dopaminergic agents, which can be used in the study and treatment of neurological disorders (Cannon et al., 1980).
Interaction with Serotonin Receptors
5-Hydroxy-2-aminotetralin derivatives have been studied for their interaction with serotonin receptors, particularly 5-HT1A receptors. This research is significant for understanding serotonergic mechanisms and developing treatments for psychiatric disorders (Naiman et al., 1989).
将来の方向性
特性
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNLLGXUCCYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915544 | |
| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-aminotetralin | |
CAS RN |
94425-22-6 | |
| Record name | 5-Hydroxy-2-aminotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094425226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



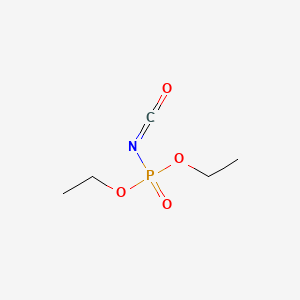
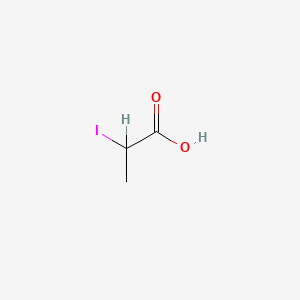
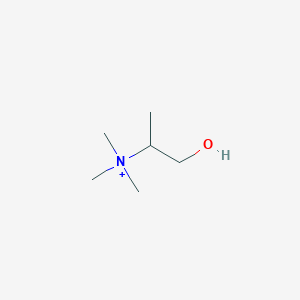
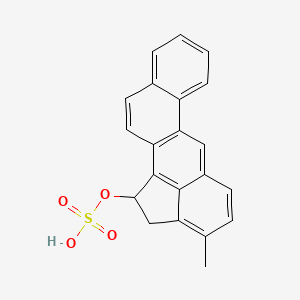
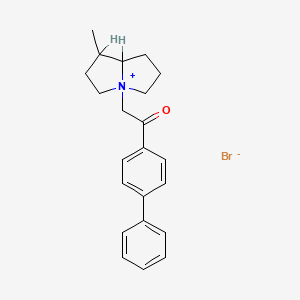
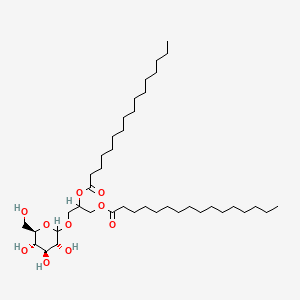
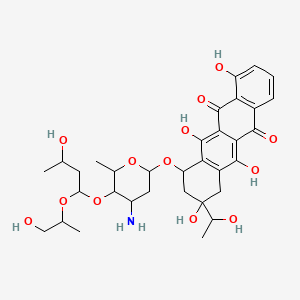
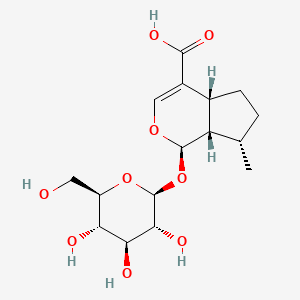
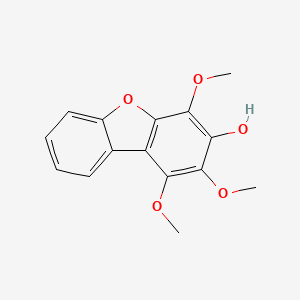
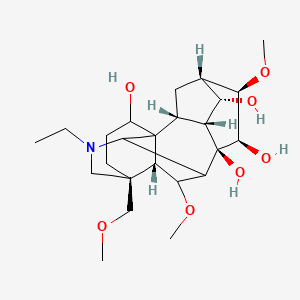
![(4R,5S,6R)-6-(1-hydroxyethyl)-3-[(3S,5R)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1209755.png)
